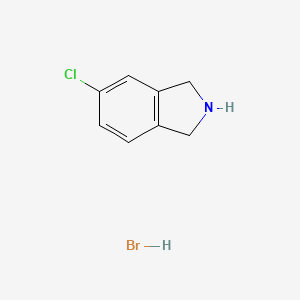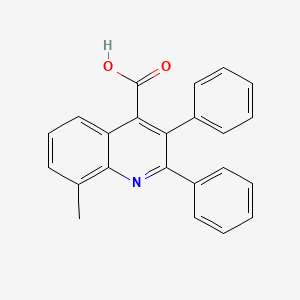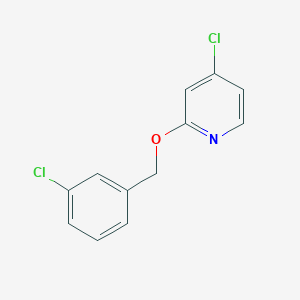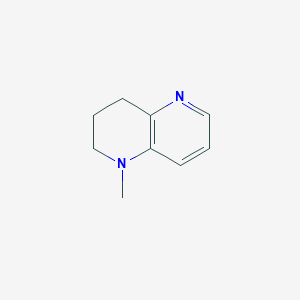
3-Butyn-2-amine, N-methyl-, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyn-2-amine, N-methyl-, (S)-(9CI) is an organic compound with the molecular formula C5H9N. It is also known by other names such as 3-Amino-3-methyl-1-butyne and 1,1-Dimethylpropargylamine . This compound is characterized by the presence of an amine group attached to a butyne structure, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-amine, N-methyl-, (S)-(9CI) typically involves the reaction of propargyl bromide with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-2-amine, N-methyl-, (S)-(9CI) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyn-2-amine, N-methyl-, (S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkenes, alkanes
Substitution: Various substituted amines and amides
Aplicaciones Científicas De Investigación
3-Butyn-2-amine, N-methyl-, (S)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyn-2-amine, N-methyl-, (S)-(9CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-methyl-1-butyne
- 1,1-Dimethylpropargylamine
- 1,1-Dimethylprop-3-ynylamine
Uniqueness
3-Butyn-2-amine, N-methyl-, (S)-(9CI) is unique due to its specific structural configuration and the presence of both an amine group and a butyne moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H9N |
|---|---|
Peso molecular |
83.13 g/mol |
Nombre IUPAC |
(2S)-N-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3/t5-/m0/s1 |
Clave InChI |
SEDYEJKMKNWLGX-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C#C)NC |
SMILES canónico |
CC(C#C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


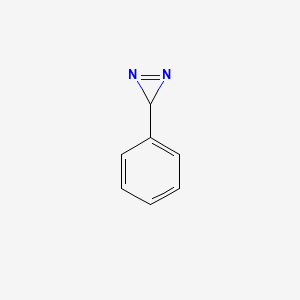


![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
